molecular formula C6H9NO3 B048589 Ethyl 4,5-dihydroisoxazole-5-carboxylate CAS No. 114120-87-5

Ethyl 4,5-dihydroisoxazole-5-carboxylate

Cat. No.: B048589
CAS No.: 114120-87-5
M. Wt: 143.14 g/mol
InChI Key: LKFKHIQQMSSDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysosplenetin can be synthesized through various chemical reactions involving the methylation of quercetagetin . The process typically involves the use of methylating agents under controlled conditions to achieve the desired O-methylation.

Industrial Production Methods: Industrial production of chrysosplenetin involves extraction from natural sources such as Chamomilla recutita. The extraction process includes solvent extraction followed by purification steps to obtain high-purity chrysosplenetin .

Chemical Reactions Analysis

Types of Reactions: Chrysosplenetin undergoes several types of chemical reactions, including:

    Oxidation: Chrysosplenetin can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert chrysosplenetin into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the chrysosplenetin molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various methylated and hydroxylated derivatives of chrysosplenetin .

Scientific Research Applications

Comparison with Similar Compounds

Chrysosplenetin is unique among flavonols due to its specific O-methylation pattern. Similar compounds include:

Chrysosplenetin stands out due to its potent osteogenic and anti-cancer properties, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

114120-87-5

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

ethyl 4,5-dihydro-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C6H9NO3/c1-2-9-6(8)5-3-4-7-10-5/h4-5H,2-3H2,1H3

InChI Key

LKFKHIQQMSSDSB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC=NO1

Canonical SMILES

CCOC(=O)C1CC=NO1

Synonyms

5-Isoxazolecarboxylicacid,4,5-dihydro-,ethylester(9CI)

Origin of Product

United States

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